molecular formula C14H15FN4O3S B2464450 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396889-54-5

3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2464450
CAS No.: 1396889-54-5
M. Wt: 338.36
InChI Key: GFRZRRKXZUDGKI-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-fluorobenzenesulfonyl chloride with 2-morpholinopyrimidine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzenesulfonamides, while oxidation and reduction reactions would modify the functional groups present on the molecule.

Scientific Research Applications

3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the morpholinopyrimidine moiety. This combination imparts specific chemical and biological properties that are distinct from other sulfonamides.

Properties

IUPAC Name

3-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c15-11-2-1-3-13(8-11)23(20,21)18-12-9-16-14(17-10-12)19-4-6-22-7-5-19/h1-3,8-10,18H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRZRRKXZUDGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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